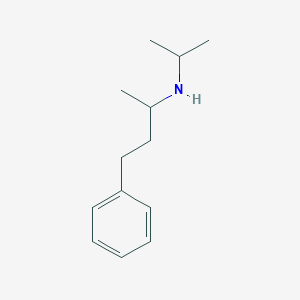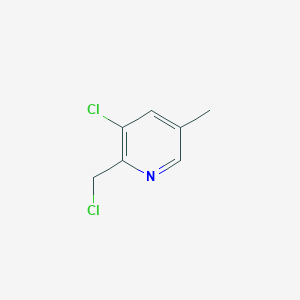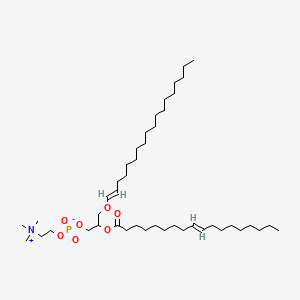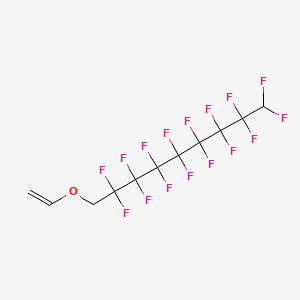
4-chloro-N,N-dicyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N,N-dicyclohexylbenzamide is an organic compound with the molecular formula C19H26ClNO and a molecular weight of 319.87 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and two cyclohexyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dicyclohexylbenzamide typically involves the acylation of 4-chlorobenzoyl chloride with dicyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N,N-dicyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Reduction Reactions: Corresponding amines and alcohols.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
4-Chloro-N,N-dicyclohexylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The molecular pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-cyclohexylbenzamide: Similar structure but with only one cyclohexyl group.
4-Chloro-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of cyclohexyl groups.
4-Chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of cyclohexyl groups
Uniqueness
4-Chloro-N,N-dicyclohexylbenzamide is unique due to the presence of two bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .
Propiedades
Número CAS |
5104-98-3 |
|---|---|
Fórmula molecular |
C19H26ClNO |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
4-chloro-N,N-dicyclohexylbenzamide |
InChI |
InChI=1S/C19H26ClNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2 |
Clave InChI |
BMQOLGWVHWPNTP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
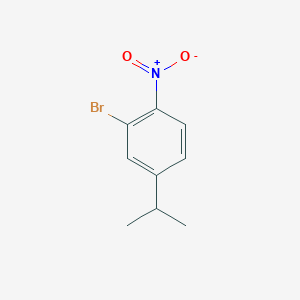


![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
